molecular formula C14H19NO3 B1453069 4-Morpholin-4-YL-2-phenyl-butyric acid CAS No. 858712-33-1

4-Morpholin-4-YL-2-phenyl-butyric acid

Cat. No.: B1453069
CAS No.: 858712-33-1
M. Wt: 249.3 g/mol
InChI Key: YXZMZIVJODDPQY-UHFFFAOYSA-N
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Description

4-Morpholin-4-YL-2-phenyl-butyric acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a morpholine ring attached to a phenyl-butyric acid backbone. It is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

4-Morpholin-4-YL-2-phenyl-butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Safety and Hazards

4-Morpholin-4-YL-2-phenyl-butyric acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Morpholin-4-YL-2-phenyl-butyric acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with thiol proteases, which are involved in intracellular protein degradation and turnover . These interactions are crucial as they can affect the stability and function of proteins within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes, thereby altering the cellular response to external stimuli . Additionally, it impacts cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its interaction with thiol proteases can inhibit their activity, resulting in altered protein degradation pathways . These molecular interactions are critical for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while higher doses can lead to toxicity and adverse effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism . The compound’s role in metabolic pathways is essential for understanding its broader impact on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s distribution is critical for its activity and function, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target biomolecules . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholin-4-YL-2-phenyl-butyric acid typically involves the reaction of morpholine with phenyl-butyric acid derivatives under controlled conditions. One common method includes the use of a coupling reaction where morpholine is reacted with a halogenated phenyl-butyric acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may involve multiple purification steps, including recrystallization and chromatography, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-4-YL-2-phenyl-butyric acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the morpholine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    4-Morpholin-4-YL-piperidine-1-carboxylic acid: Shares a similar morpholine ring structure but differs in the backbone.

    4-Morpholin-4-YL-2-phenyl-butanol: Similar structure but with an alcohol group instead of a carboxylic acid.

    4-Morpholin-4-YL-2-phenyl-butanal: Contains an aldehyde group instead of a carboxylic acid.

Uniqueness

4-Morpholin-4-YL-2-phenyl-butyric acid is unique due to its specific combination of a morpholine ring and a phenyl-butyric acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-morpholin-4-yl-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-14(17)13(12-4-2-1-3-5-12)6-7-15-8-10-18-11-9-15/h1-5,13H,6-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZMZIVJODDPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697156
Record name 4-(Morpholin-4-yl)-2-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858712-33-1
Record name 4-(Morpholin-4-yl)-2-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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